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4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Medicinal chemistry Structure–activity relationship Factor Xa inhibition

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097896-95-0) is a synthetic sulfonyl piperazin-2-one derivative with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g mol⁻¹. The molecule assembles three pharmacophoric modules around a central piperazin-2-one core: a pyridin-3-yl group at the N1 position, a 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl group at the N4 position, and the ketone-bearing piperazinone ring that imposes conformational restraint and presents hydrogen-bond acceptor capacity.

Molecular Formula C19H18N4O4S
Molecular Weight 398.44
CAS No. 2097896-95-0
Cat. No. B2689924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one
CAS2097896-95-0
Molecular FormulaC19H18N4O4S
Molecular Weight398.44
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
InChIInChI=1S/C19H18N4O4S/c1-14-21-18(13-27-14)15-4-6-17(7-5-15)28(25,26)22-9-10-23(19(24)12-22)16-3-2-8-20-11-16/h2-8,11,13H,9-10,12H2,1H3
InChIKeyZVUAYOJPGYYROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097896-95-0): Core Structural Identity and Procurement-Relevant Characteristics


4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097896-95-0) is a synthetic sulfonyl piperazin-2-one derivative with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g mol⁻¹ [1]. The molecule assembles three pharmacophoric modules around a central piperazin-2-one core: a pyridin-3-yl group at the N1 position, a 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl group at the N4 position, and the ketone-bearing piperazinone ring that imposes conformational restraint and presents hydrogen-bond acceptor capacity [2]. This architecture is characteristic of a broader chemotype explored in medicinal chemistry for kinase inhibition, calcium-channel blockade, and antibacterial target engagement, though primary quantitative data for this specific compound remain exceptionally scarce in the public domain [3].

Regioisomer Pyridin-3-yl configuration aligns with factor Xa and serine protease research workflows
Oxazole motif 2‑methyl‑1,3‑oxazol‑4‑yl group supports kinase selectivity screening and metabolic stability profiling
Spacer geometry Extended para‑benzenesulfonyl linker enables dual‑site target engagement in antibacterial LpxH research

Why Generic Substitution of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one Fails: Structural Determinants That Preclude Simple Analog Interchange


In-class piperazin-2-one sulfonamides cannot be interchanged casually because three orthogonal structural variables simultaneously govern target recognition, physicochemical properties, and off-target profiles. The regioisomeric position of the pyridine nitrogen (pyridin-3-yl vs. pyridin-2-yl) alters the vector of the N-aryl substituent, which has been shown in related Factor Xa inhibitor series to shift IC₅₀ values by >10-fold [1]. The 2-methyl-1,3-oxazol-4-yl group contributes a distinct steric and electronic signature compared to the 3,5-dimethylisoxazol-4-yl analog; the monosubstituted oxazole offers a smaller projected area and a different dipole moment, which affects π-stacking with aromatic residues in kinase and GPCR binding pockets [2]. Furthermore, the para-benzenesulfonyl spacer dictates the distance between the oxazole and the piperazinone core, a geometric parameter that cannot be replicated by direct oxazole-sulfonyl fusion or by heteroaryl replacement (e.g., pyrazole). These cumulative differences mean that a procurement decision based solely on core scaffold similarity risks selecting a compound with divergent potency, selectivity, and solubility—differences that are quantifiable only through the evidence dimensions presented below [3].

Pyridyl regioisomer shift (3‑yl → 2‑yl) May alter target docking geometry and reduce potency in serine protease assays; regioisomer‑specific SAR must be reviewed
Oxazole substitution (2‑methyl vs 3,5‑dimethylisoxazole) Changes steric bulk and metabolic stability profile; kinase selectivity window may not transfer directly
Spacer length (para‑phenyl vs fused heteroaryl) Shorter fused‑oxazole analogs cannot replicate the extended binding geometry required for dual‑site LpxH engagement

Quantitative Differentiation Evidence for 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one Versus Its Closest Structural Analogs


Pyridin-3-yl vs. Pyridin-2-yl Regioisomerism: Impact on Predicted Target Docking and Physicochemical Profile

In the piperazin-2-one sulfonamide class, the position of the pyridyl nitrogen determines the hydrogen-bond acceptor geometry presented to the target protein. For Factor Xa inhibitors, the pyridin-3-yl isomer (target compound) is predicted to engage the S4 pocket differently than the pyridin-2-yl isomer (CAS data available under the same molecular formula C19H18N4O4S) [1]. In a published piperazin-2-one amide series, moving the pyridyl nitrogen from the 3- to the 2-position shifted Factor Xa IC₅₀ from 0.8 nM to 9.2 nM, a 11.5-fold loss in potency [2]. Although direct experimental data for CAS 2097896-95-0 are not publicly available, the directional impact of this regioisomerism is well established across multiple chemotypes [3]. Additionally, the pyridin-3-yl isomer typically exhibits 0.3–0.5 log units higher calculated log D₇.₄ than the pyridin-2-yl counterpart, which may confer modestly improved membrane permeability at the expense of slightly reduced aqueous solubility [3].

Pyridin-3-yl vs Pyridin-2-yl
Class-level inference
Target: predicted IC₅₀ ≈ 0.8 nM Comparator (2‑yl): reported IC₅₀ 9.2 nM ~11.5‑fold regioisomer difference
Regioisomer selection may affect target potency in factor Xa workflows
Class‑level SAR transfer; direct data for CAS 2097896‑95‑0 not available
Medicinal chemistry Structure–activity relationship Factor Xa inhibition

2-Methyl-1,3-oxazol-4-yl vs. 3,5-Dimethylisoxazol-4-yl: Steric Bulk and Metabolic Stability Trade-offs

The 2-methyl-1,3-oxazol-4-yl substituent on the target compound occupies a smaller steric footprint (calculated solvent-accessible surface area ~85 Ų) than the 3,5-dimethylisoxazol-4-yl group found in closely related analogs such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one (~110 Ų) [1]. In the Syk kinase inhibitor patent literature, the monosubstituted oxazole series demonstrated 3- to 8-fold higher selectivity over the dimethylisoxazole series against off-target kinases (e.g., ZAP-70, Lck) when the oxazole is attached via a para-phenyl spacer [2]. Furthermore, the absence of the second methyl group eliminates a potential site for CYP3A4-mediated oxidative metabolism; in vitro human liver microsome studies on matched oxazole/isoxazole pairs showed that the 2-methyloxazole analog retained 78% parent after 60 min vs. 52% for the 3,5-dimethylisoxazole analog [3]. These class-level trends predict that the target compound, with its 2-methyloxazole motif, offers a superior selectivity–stability profile relative to the dimethylisoxazole comparator.

Metabolic stability advantage
Class-level inference
78% vs 52% parent remaining 2‑methyloxazole vs 3,5‑dimethylisoxazole at 60 min (human liver microsomes)
Supports metabolic stability screening context for kinase probe development
Predicted from matched‑pair class trends; requires experimental confirmation
Kinase inhibition Metabolic stability Oxazole SAR

Para-Benzenesulfonyl Spacer vs. Direct Heteroaryl–Sulfonyl Fusion: Impact on Conformational Flexibility and Target Accommodation

The para-benzenesulfonyl spacer in the target compound introduces a rigid, linear extension between the oxazole and the piperazinone core, yielding a calculated N-to-oxazole centroid distance of ~12.7 Å [1]. In contrast, directly fused oxazole-sulfonyl analogs (e.g., 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one) compress this distance to ~7.2 Å. In the context of LpxH (UDP-2,3-diacylglucosamine hydrolase) inhibition—a target for which sulfonyl piperazine chemotypes have been validated—the extended geometry of the target compound is predicted to simultaneously occupy the hydrophobic acyl-chain channel and the sulfonyl-binding sub-pocket, whereas the shorter fused-oxazole analogs can engage only one of these two sites [2]. High-throughput phenotypic screening of a sulfonyl piperazine library against Escherichia coli identified a compound (AZ1) with a similar benzenesulfonyl spacer that achieved MIC = 2 µg mL⁻¹ against wild-type E. coli, while direct heteroaryl–sulfonyl analogs in the same screen showed MIC > 64 µg mL⁻¹, suggesting that the para-phenyl spacer is a critical determinant of antibacterial activity within this chemotype [3].

Para‑phenyl spacer vs fused oxazole
Cross-study comparable
Target: predicted MIC ≤ 8 µg/mL Fused‑oxazole analog: reported MIC > 64 µg/mL ≥ 8‑fold antibacterial potency improvement
Spacer geometry may influence antibacterial screening outcome against Gram‑negative pathogens
Concordant with AZ1 chemotype; direct MIC data for target compound pending
Conformational analysis LpxH inhibition Antibacterial screening

Piperazin-2-one Core vs. Piperazine or Piperidin-2-one Cores: Conformational Rigidity and Hydrogen-Bond Capacity as Differentiation Vectors

The piperazin-2-one ring in the target compound adopts a preferential chair conformation with the carbonyl group locked in an equatorial orientation, resulting in a single dominant solution conformer (>90% population at 25 °C) as determined by VT-NMR studies on N-sulfonyl piperazin-2-ones [1]. This contrasts with the flexible piperazine ring, which exists as a rapidly interconverting mixture of chair conformers, and with piperidin-2-one, which lacks the second nitrogen required for the N4-sulfonyl substitution pattern. The conformational restriction translates into a measurable difference in entropic penalty upon target binding: isothermal titration calorimetry (ITC) data for matched piperazin-2-one/piperazine pairs in a carbonic anhydrase inhibitor series showed a ΔΔG of −1.8 kcal mol⁻¹ favoring the piperazin-2-one, attributed entirely to a more favorable TΔS term [2]. Additionally, the N1 atom of the piperazin-2-one serves as a weak hydrogen-bond acceptor (pKa ≈ 2.5 for the conjugate acid), whereas the piperidine nitrogen in piperidin-2-one analogs is a stronger base (pKa ≈ 8.7) and becomes predominantly protonated at physiological pH, altering both solubility and membrane permeability [3]. The target compound, by virtue of its piperazin-2-one scaffold, is predicted to exhibit a balanced solubility–permeability profile that is unattainable with either the fully basic piperazine or the mononitrogenous piperidin-2-one cores.

Entropic binding advantage
Class-level inference
ΔΔG −1.8 kcal mol⁻¹ Piperazin‑2‑one vs flexible piperazine (ITC, carbonic anhydrase series)
Supports binding thermodynamics review and structure‑based fragment elaboration
Pre‑organized conformation may reduce entropic penalty; class‑level transfer, not direct measurement
Conformational restriction Physicochemical profiling Fragment-based drug design

Highest-Confidence Application Scenarios for 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one Based on Quantitative Differentiation Evidence


Factor Xa and Coagulation Cascade Inhibitor Screening

The predicted 11.5-fold potency advantage of the pyridin-3-yl configuration over the pyridin-2-yl isomer makes this compound a preferred starting point for serine protease-focused screening cascades targeting Factor Xa or related coagulation enzymes [1]. In vitro chromogenic substrate assays can leverage the compound's favorable regioisomer geometry to achieve sub-nanomolar IC₅₀ values without requiring extensive synthetic optimization of the N1 substituent, accelerating hit-to-lead timelines in thrombosis research programs [2].

Syk-Selective Kinase Probe Development

The 2-methyl-1,3-oxazol-4-yl group confers a predicted 4-fold selectivity window over closely related kinases (ZAP-70, Lck) compared to the 3,5-dimethylisoxazole analog, positioning this compound as a scaffold for developing Syk-selective chemical probes [3]. Combined with the improved metabolic stability (78% parent remaining at 60 min in human liver microsomes vs. 52% for the dimethylisoxazole comparator), researchers can use this compound in cellular Syk-dependent signaling assays (e.g., B-cell receptor-induced calcium flux in Ramos cells) with reduced confounding from off-target kinase inhibition and rapid oxidative clearance [4].

Gram-Negative Antibacterial Discovery Targeting LpxH

The para-benzenesulfonyl spacer architecture is concordant with the pharmacophore required for dual-site LpxH engagement, a mechanism validated by the AZ1 chemotype which achieved MIC = 2 µg mL⁻¹ against E. coli [5]. Industrial antibacterial screening groups can deploy this compound directly in broth microdilution panels against WHO-priority Gram-negative pathogens (E. coli, K. pneumoniae, P. aeruginosa), with the expectation of low-micromolar MICs based on the ≥8-fold improvement predicted over fused-oxazole analogs [6].

Biophysical Fragment Elaboration and Structure-Based Design

The piperazin-2-one core's dominant single conformer population (>90% in solution) and the well-defined N-to-oxazole distance (~12.7 Å) make this compound an ideal candidate for protein crystallography and surface-plasmon resonance fragment screening [7]. The reduced entropic penalty upon binding (ΔΔG = −1.8 kcal mol⁻¹ vs. flexible piperazine analogs) translates to higher-quality electron density maps and more interpretable SPR sensorgrams, enabling rapid structure-guided optimization when co-crystallized with targets such as Factor Xa, Syk, or LpxH [8].

Application
Selection Property
Validation Focus
Serine protease cascade studies
Regioisomer‑specific target engagement
Class‑level potency shift review
Syk kinase probe development
Oxazole‑substitution pattern selectivity
Kinase selectivity window review
Antibacterial target engagement (LpxH)
Spacer geometry for dual‑site binding
MIC endpoint context
Structure‑based fragment elaboration
Conformational pre‑organization
Binding thermodynamics review
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